
4-(3-chloro-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-chloro-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, also known as CMPT, is a chemical compound that belongs to the family of triazole derivatives. It has been extensively studied for its potential applications in various scientific research fields, including organic synthesis, medicinal chemistry, and biochemistry. In
Scientific Research Applications
Corrosion Inhibition
One significant application of triazole derivatives is in the field of corrosion inhibition. For example, the inhibition performance of similar triazole compounds on mild steel in hydrochloric acid medium has been extensively studied. These compounds exhibit excellent inhibition efficiency, even at very low concentrations, by adsorbing onto the steel surface and forming a protective layer that significantly reduces corrosion rates. The adsorption process often obeys Langmuir’s adsorption isotherm, indicating a strong and specific interaction between the inhibitor molecules and the metal surface. This property makes triazole derivatives valuable in industries where metal preservation is critical (Bentiss et al., 2009).
Synthesis of New Compounds
Triazole derivatives are also pivotal in the synthesis of novel compounds with potential applications in various fields. Research efforts have led to the development of regioselective synthesis methods that enable the functionalization of triazole rings, thereby opening up pathways to a wide range of new molecules. Such synthetic versatility is valuable for creating compounds with specific properties, such as increased biological activity or enhanced material performance (Mansueto et al., 2014).
Antimicrobial Activities
Some triazole derivatives have been synthesized and evaluated for their antimicrobial activities. These studies have shown that certain triazole compounds exhibit good or moderate activities against various microorganisms, making them potential candidates for use as antimicrobial agents. The mechanism of action often involves the interaction with bacterial enzymes or cell wall synthesis pathways, leading to the inhibition of bacterial growth (Bektaş et al., 2007).
Molecular Docking Studies
In the realm of drug discovery, triazole derivatives have been subjects of molecular docking studies to evaluate their potential as inhibitors against various targets, such as enzymes involved in cancer progression. These studies provide insights into the molecular interactions that govern the binding affinity of triazole compounds to specific proteins, thus aiding in the rational design of more effective therapeutic agents (Karayel, 2021).
properties
IUPAC Name |
4-(3-chloro-4-methoxyphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c1-20-13-8-7-11(9-12(13)16)19-14(17-18-15(19)21)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYQDOBBISPPHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chloro-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


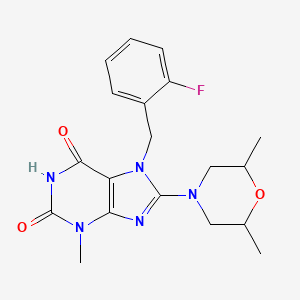
![2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2873278.png)
![N-(4-chlorobenzyl)-2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2873279.png)
![N-(2-methylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2873281.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2873282.png)
![[(1S,5S,6R)-6-Amino-3-bicyclo[3.2.0]heptanyl]methanol](/img/structure/B2873283.png)
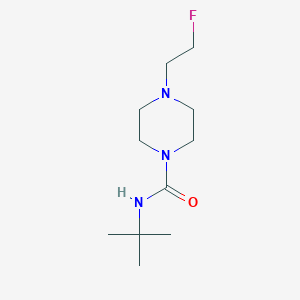
![1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-[(4-methylpiperidino)carbonyl]-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2873287.png)
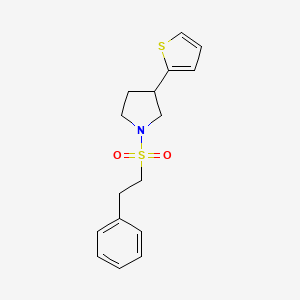
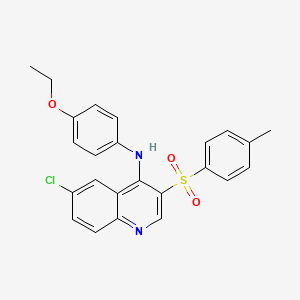
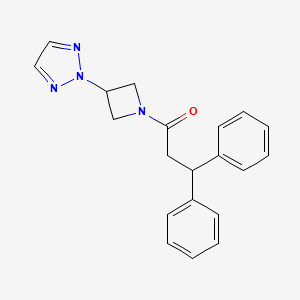
![1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B2873292.png)
